Micromolar vs. Nanomolar Potency: Defining the Appropriate Use‑Case for KRAS G12D Inhibitor 20
In a 72‑hour cell viability assay, KRAS G12D inhibitor 20 inhibited the growth of PANC‑1 cells (KRAS G12D‑mutant pancreatic cancer line) with an IC₅₀ of 5.5 µM . This value is approximately 900‑fold higher (less potent) than the IC₅₀ of MRTX1133 in the same cell type, which has been reported as ~6 nM in AGS (KRAS G12D) cells [1] and shows similar low‑nanomolar potency across a panel of KRAS G12D‑mutant lines .
| Evidence Dimension | Cellular Antiproliferative Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.5 µM (PANC‑1 cells, 72 h) |
| Comparator Or Baseline | MRTX1133: ~6 nM (AGS KRAS G12D cells) and ~1‑10 nM range across multiple G12D‑mutant lines [1] |
| Quantified Difference | ~900‑fold lower potency for KRAS G12D inhibitor 20 |
| Conditions | PANC‑1 human pancreatic cancer cell line, 72‑hour incubation |
Why This Matters
For procurement, KRAS G12D inhibitor 20 is clearly unsuitable for studies requiring low‑nanomolar KRAS engagement; it is instead a candidate for mechanism‑probing experiments where micromolar target modulation is acceptable or for use as a tool compound in combination screens where high potency is not the primary selection criterion.
- [1] ActiveInhibitor. (2025). MRTX1133 Product Datasheet. View Source
